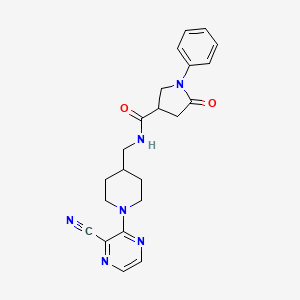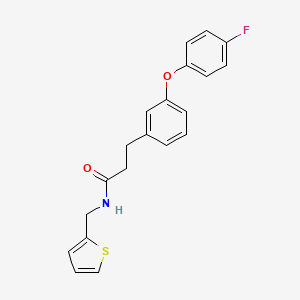
3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc. The analysis provides information about the arrangement of atoms, types of bonds, bond lengths, and angles.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
One study investigated the pharmacokinetics and metabolism of a compound from the series of selective androgen receptor modulators (SARMs), which includes compounds structurally similar to "3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide." This research focused on understanding the compound's absorption, clearance, distribution, and metabolic pathways in rats, providing insights into its ideal pharmacokinetic characteristics for preclinical development (Wu et al., 2006).
Potential Therapeutic Applications
- Neurokinin-1 Receptor Antagonism: A study on an orally active, water-soluble neurokinin-1 receptor antagonist highlighted the compound's efficacy in preclinical tests relevant to clinical efficacy in emesis and depression, showcasing its potential for clinical administration (Harrison et al., 2001).
- Antibacterial and Antifungal Agents: Novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, a compound related to the target molecule, showed significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Helal et al., 2013).
Material Science Applications
- Photoalignment of Nematic Liquid Crystals: A study demonstrated that derivatives of thiophene, which is part of the chemical structure of interest, promote excellent photoalignment of a bulk commercial nematic liquid crystal. This indicates potential applications in the development of liquid crystal displays (LCDs) (Hegde et al., 2013).
Pharmacokinetic Studies on Designer Stimulants
- Designer Stimulants: A study on 3-Fluorophenmetrazine, a fluorinated derivative relevant to the molecule of interest, provided pharmacokinetic data crucial for interpreting forensic and clinical cases, highlighting the importance of understanding the pharmacokinetic profiles of new psychoactive substances (Grumann et al., 2019).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it can cause to human health and the environment.
Orientations Futures
This involves predicting or suggesting the future studies that can be carried out based on the known properties and uses of the compound.
Please consult with a chemistry professional or refer to scientific literature for detailed and accurate information.
Propriétés
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S/c21-16-7-9-17(10-8-16)24-18-4-1-3-15(13-18)6-11-20(23)22-14-19-5-2-12-25-19/h1-5,7-10,12-13H,6,11,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOHSTRISHITEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2650364.png)
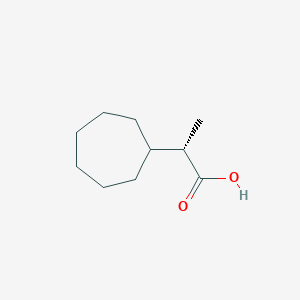
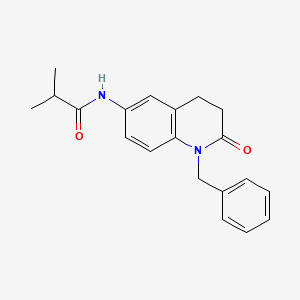

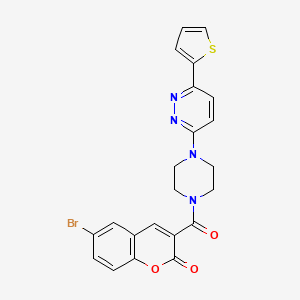
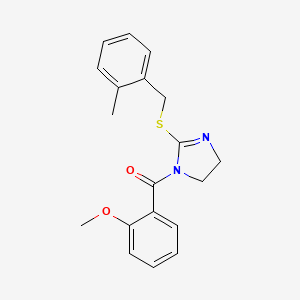
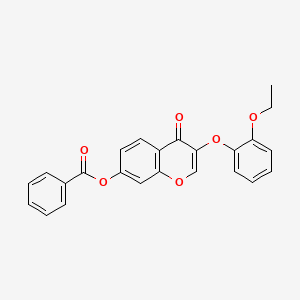

![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2650382.png)
![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2650383.png)
